1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidin-2-one core with a hydroxyethyl group and two chlorophenyl groups attached, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one typically involves the reaction of 2-chlorobenzaldehyde with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2-chlorophenyl)ethane: A structurally related compound with similar chlorophenyl groups.
1,2-Bis(4-chlorophenyl)ethane: Another related compound with different substitution patterns on the phenyl rings.
Uniqueness
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one is unique due to its combination of a piperidin-2-one core and hydroxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
647841-06-3 |
---|---|
Molekularformel |
C19H19Cl2NO2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
1-[1,2-bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one |
InChI |
InChI=1S/C19H19Cl2NO2/c20-15-9-3-1-7-13(15)18(22-12-6-5-11-17(22)23)19(24)14-8-2-4-10-16(14)21/h1-4,7-10,18-19,24H,5-6,11-12H2 |
InChI-Schlüssel |
UMTDNLMRVUDTAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)C(C2=CC=CC=C2Cl)C(C3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.